Cintirorgon sodium
Overview
Description
Chemical Reactions Analysis
Cintirorgon sodium undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and sulfonyl chlorides.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have altered biological activities.
Scientific Research Applications
Cintirorgon sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the activation of transcription factors.
Biology: Investigated for its role in modulating immune cell gene expression.
Medicine: Primarily researched for its antitumor activity in various cancers, including non-small cell lung cancer, head and neck cancer, and ovarian cancer.
Mechanism of Action
Cintirorgon sodium exerts its effects by selectively activating the transcription factor RORγ. This activation leads to increased immune cell activity and decreased immune suppression, resulting in enhanced antitumor responses. The molecular targets involved include various immune cells, such as T-cells, which are crucial for the compound’s antitumor activity .
Comparison with Similar Compounds
Cintirorgon sodium is unique due to its selective activation of RORγ. Similar compounds include other RORγ agonists, such as:
SR2211: Another RORγ agonist with potential antitumor activity.
AGN194204: A compound that also targets RORγ but with different pharmacokinetic properties.
T0901317: Known for its broader activity on nuclear receptors, including RORγ
This compound stands out due to its specific targeting and activation of RORγ, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
sodium;3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S.Na/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30;/h3-12,20,25H,13-14H2,1-2H3,(H,35,36);/q;+1/p-1/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMACPZNQFABGF-BDQAORGHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055538-47-9 | |
Record name | Cintirorgon sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055538479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cintirorgon sodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S6P87405 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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